molecular formula C17H19NO2 B174625 4-methoxy-N-(3-phenylpropyl)benzamide CAS No. 147497-53-8

4-methoxy-N-(3-phenylpropyl)benzamide

Cat. No.: B174625
CAS No.: 147497-53-8
M. Wt: 269.34 g/mol
InChI Key: XXLRGLFPMMNMRT-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-phenylpropyl)benzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzoyl ring and a 3-phenylpropyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₂ (molecular weight: 269.34 g/mol).

Properties

CAS No.

147497-53-8

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-methoxy-N-(3-phenylpropyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-20-16-11-9-15(10-12-16)17(19)18-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19)

InChI Key

XXLRGLFPMMNMRT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2

Synonyms

BenzaMide, 4-Methoxy-N-(3-phenylpropyl)-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Methoxy-N-(3-phenylpropyl)benzamide 4-methoxy 3-phenylpropyl C₁₇H₁₉NO₂ 269.34 High lipophilicity; potential C–H activation
4-Methoxy-N-(3-morpholinylpropyl)benzamide 4-methoxy 3-morpholin-4-ylpropyl C₁₆H₂₃N₃O₃ 305.37 Enhanced solubility in polar solvents
N-(3-Azidopropyl)-4-methoxybenzamide 4-methoxy 3-azidopropyl C₁₂H₁₅N₅O₂ 261.28 Redox probe applications; click chemistry
4-Phenoxy-N-(3-phenylpropyl)benzamide 4-phenoxy 3-phenylpropyl C₂₂H₂₁NO₂ 331.41 Increased aromaticity; UV activity
4-Chloro-N-(3-phenylpropyl)benzamide 4-chloro 3-phenylpropyl C₁₆H₁₆ClNO 273.76 Electron-withdrawing effects; stability

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) enhances resonance stabilization compared to chloro (electron-withdrawing), affecting reactivity in electrophilic substitution .

Key Findings:

  • Amide Coupling Efficiency : HBTU-mediated coupling (as in ) achieves higher yields (60–85%) compared to direct acid chloride-amine reactions (~52–92%) due to reduced side reactions .
  • Purification Challenges: Lipophilic derivatives (e.g., 3-phenylpropyl) require non-polar solvent systems (ethyl acetate/hexane), while polar substituents (e.g., azide) permit methanol gradients .

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